molecular formula C8H7N3 B011221 Quinazolin-7-amine CAS No. 101421-73-2

Quinazolin-7-amine

Cat. No. B011221
M. Wt: 145.16 g/mol
InChI Key: JBFKTGKPNDZSPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Quinazolin-7-amine and its derivatives has been explored through various methods, highlighting the versatility and creativity in approaching this compound. A notable synthesis route involves the Yb(OTf)3-catalyzed one-pot synthesis from anthranilic acid, ortho esters (or formic acid), and amines under solvent-free conditions, showcasing excellent yields and reusability of the catalyst (Wang et al., 2003). Another method described is the palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives to synthesize quinazolin-2-ones, demonstrating an effective approach to various quinazoline derivatives (Costa et al., 2004).

Molecular Structure Analysis

The molecular structure of Quinazolin-7-amine derivatives has been elucidated through comprehensive analytical techniques. Research on novel quinazolin-2-amine nopinone derivatives highlighted their molecular structure characterized by Fourier transform infrared spectroscope (FT-IR), nuclear magnetic resonance (NMR), mass spectrometry, and X-ray single crystal diffraction (Jinlai et al., 2016).

Chemical Reactions and Properties

Quinazolin-7-amine and its derivatives undergo various chemical reactions that lead to a wide range of products with diverse properties. A study on the synthesis of 7-cycloalkylimino substituted 3-amino-6-fluoro-2-methyl-3H-quinazolin-4-ones from 4,5-difluoroanthranylic acid showcases the nucleophilic amination–defluorination reaction, providing insight into the chemical versatility of quinazoline derivatives (Nosova et al., 2013).

Physical Properties Analysis

The physical properties of Quinazolin-7-amine derivatives, including their optical and thermal characteristics, have been studied. Research into the optical properties and cellular imaging of novel quinazolin-2-amine nopinone derivatives reveals enhanced fluorescence in solid and solution states, with thermal decomposition temperatures ranging significantly, highlighting the compounds' stability and potential application in fluorescent bio-imaging (Jinlai et al., 2016).

Scientific Research Applications

  • Cancer Treatment

    • Quinazolin-7-amine derivatives have been found to have potential therapeutic applications in cancer treatment . They have been used in targeted therapy directed at specific molecular pathways . Some quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .
  • Anti-Inflammatory

    • Quinazolin-7-amine derivatives have shown significant anti-inflammatory activity . They have been used in the treatment of inflammatory diseases, including rheumatoid arthritis, autoimmune diseases, and ulcerative colitis .
  • Antibacterial

    • Quinazolin-7-amine derivatives have demonstrated antibacterial properties . They have been used in the development of new antibacterial agents to control the infection of multidrug-resistant bacterial strains .
  • Analgesic

    • Quinazolin-7-amine derivatives have been found to have analgesic (pain-relieving) properties . They have been used in the development of new analgesic drugs .
  • Antiviral

    • Quinazolin-7-amine derivatives have shown antiviral activities . They have been used in the development of new antiviral agents to control the infection of tobacco mosaic virus (TMV) .
  • Anti-Cytotoxin

    • Quinazolin-7-amine derivatives have demonstrated anti-cytotoxin activities . They have been used in the development of new drugs to control cytotoxicity .
  • Anti-Hypertensive

    • Quinazolin-7-amine derivatives have been used as anti-hypertensive agents . They help in controlling high blood pressure .
  • Anti-Diabetic

    • Quinazolin-7-amine derivatives have shown anti-diabetic properties . They have been used in the development of new drugs for diabetes treatment .
  • Sedative–Hypnotic

    • Quinazolin-7-amine derivatives have been used as sedative–hypnotic agents . They help in inducing sleep and reducing anxiety .
  • Anti-Histaminic

    • Quinazolin-7-amine derivatives have shown anti-histaminic properties . They have been used in the treatment of allergic reactions .
  • Anti-Convulsant

    • Quinazolin-7-amine derivatives have been used as anti-convulsant agents . They help in controlling seizures .
  • Anti-Tubercular

    • Quinazolin-7-amine derivatives have shown anti-tubercular properties . They have been used in the treatment of tuberculosis .
  • Anti-Spasm

    • Quinazolin-7-amine derivatives have been used as anti-spasm agents . They help in controlling muscle spasms .
  • Anti-Oxidant

    • Quinazolin-7-amine derivatives have shown anti-oxidant properties . They have been used in the development of new drugs for oxidative stress-related diseases .
  • Anti-Malarial

    • Quinazolin-7-amine derivatives have shown anti-malarial properties . They have been used in the treatment of malaria .
  • Anti-Obesity

    • Quinazolin-7-amine derivatives have shown anti-obesity properties . They have been used in the development of new drugs for obesity treatment .
  • Anti-Psychotic

    • Quinazolin-7-amine derivatives have been used as anti-psychotic agents . They help in controlling symptoms of psychosis .
  • Anti-Ulcer

    • Quinazolin-7-amine derivatives have shown anti-ulcer properties . They have been used in the treatment of ulcers .

properties

IUPAC Name

quinazolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFKTGKPNDZSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586570
Record name Quinazolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinazolin-7-amine

CAS RN

101421-73-2
Record name Quinazolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
J Huang, X Wang, R Dong, X Liu, H Li… - Journal of Medicinal …, 2021 - ACS Publications
Hematologic malignancies (HM) start in blood forming tissue or in the cells of the immune system. Cyclin-dependent kinases (CDKs) regulate cell cycle progression, and some of them …
Number of citations: 6 pubs.acs.org
W Peng, ZC Tu, ZJ Long, Q Liu, G Lu - European journal of medicinal …, 2016 - Elsevier
In this study, a series of novel 7 or 8-substituted 4-morpholine-quinazoline derivatives was designed and synthesized. Their PI3Kα inhibitory activities, antiproliferative activities against …
Number of citations: 33 www.sciencedirect.com
A Elkamhawy, J Lee, BG Park, I Park, AN Pae… - European journal of …, 2014 - Elsevier
A novel series of twenty-six quinazoline-urea derivatives was designed and synthesized. Their blocking activities against β-amyloid peptide (Aβ) induced mitochondrial permeability …
Number of citations: 36 www.sciencedirect.com
KA Rinderspacher - Progress in Heterocyclic Chemistry, 2023 - Elsevier
… Huang and coworkers reported the emergence of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine (25) as their most potent oral …
Number of citations: 0 www.sciencedirect.com
JK Lee, YJ Kim, EY Lee, DK Kim… - Journal of Applied …, 2005 - researchgate.net
… 4-(4-Tert-butylbenzyloxy)quinazolin-7-amine, compound 5. In a 100-ml round-bottomed flask, iron powder (16.5 mmol, 921.5mg) and ammonium chloride (4.1mmol, 219.3mg) were …
Number of citations: 3 www.researchgate.net
A Elkamhawy, ANI Viswanath, AN Pae, HY Kim… - European journal of …, 2015 - Elsevier
Herein, we report new quinazoline-urea based compounds with potent cytotoxic activities against TMZ-resistant glioblastoma multiforme (GBM) cells. Low micromolar IC 50 values were …
Number of citations: 23 www.sciencedirect.com
HU Kaniskan, MS Eram, K Zhao… - Journal of Medicinal …, 2018 - ACS Publications
… To a solution of quinazolin-7-amine (73 mg, 0.5 mmol, 1.0 equiv) in DMF (1.5 mL) was added CDI (90 mg, 0.55 mmol, 1.1 equiv), and the resulting mixture was stirred for 8 h at rt. 2-…
Number of citations: 23 pubs.acs.org
VO Iaroshenko - Synthesis, 2009 - thieme-connect.com
The inverse-electron-demand Diels-Alder reaction of electron excessive systems such as enamines, electron-enriched amino heterocycles, and anilines with 2, 4, 6-tris (polyfluoroalkyl)-…
Number of citations: 21 www.thieme-connect.com
X Wang, X Liu, J Huang, C Liu, H Li, C Wang… - European Journal of …, 2022 - Elsevier
Cyclin-dependent kinase 9 (CDK9) is a transcriptional regulator and a potential therapeutic target in hematologic malignancies. Selective and transient CDK9 inhibition reduces Mcl-1 …
Number of citations: 6 www.sciencedirect.com
Z Xu, Y Zhuang, Q Chen - European Journal of Medicinal Chemistry, 2023 - Elsevier
Chemotherapeutics occupy a pivotal role in the medication of different types of cancers, but the prevalence and mortality rates of cancer remain high. The drug resistance and low …
Number of citations: 4 www.sciencedirect.com

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